(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
説明
The compound is a derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine . These derivatives are often studied for their potential as inhibitors for various diseases .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized to optimize various activities . For instance, methoxy substitutions and the incorporation of a sulfur linker have been explored .科学的研究の応用
-
Pharmaceutical Chemistry
- Application : This compound is similar to (3R)-3-cyclopentyl-3- [4- (7H-pyrrolo [2,3- d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile . The latter is used in the preparation of pharmaceutically acceptable compositions .
- Method : The preparation involves the use of crystalline forms of the compound and its salts . The salts are formed with at least one acid component, preferably hydrochloric, phosphoric acid, fumaric acid, and L-tartaric acid .
- Results : The use of these crystalline forms in the preparation of the free form or any pharmaceutically acceptable salt thereof is part of the invention .
-
Neuroscience
- Application : A compound known as Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . Therefore, LRRK2 kinase inhibitors, which are similar to the compound you mentioned, are potentially useful in the treatment of PD .
- Method : The discovery and optimization of a novel series of potent LRRK2 inhibitors focused on improving kinome selectivity using a surrogate crystallography approach .
- Results : The identification of PF-06447475, a highly potent, brain penetrant, and selective LRRK2 inhibitor, has been further profiled in in vivo safety and pharmacodynamic studies .
- Chemical Synthesis
- Application : This compound is similar to ®-3- (4- (7H- pyrrolo [2,3d-]pyrimidin-4-yl)-lH-pyrzol-l . The latter is used in the preparation of pharmaceutically acceptable compositions .
- Method : The preparation involves the use of crystalline forms of the compound and its salts . The salts are formed with at least one acid component, preferably hydrochloric, phosphoric acid, fumaric acid, and L-tartaric acid .
- Results : The use of these crystalline forms in the preparation of the free form or any pharmaceutically acceptable salt thereof is part of the invention .
特性
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。